molecular formula C12H15ClN2 B3033893 (1R,4R)-2-[(3-chlorophenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane CAS No. 1252686-52-4

(1R,4R)-2-[(3-chlorophenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane

Cat. No. B3033893
CAS RN: 1252686-52-4
M. Wt: 222.71 g/mol
InChI Key: IRHUANWOGPQCIS-VXGBXAGGSA-N
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Description

(1R,4R)-2-[(3-chlorophenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane, commonly referred to as CDZ, is an organic compound with a unique structure and a range of potential applications in the field of medicinal chemistry. CDZ is a bicyclic compound with two fused rings, a six-membered ring and a seven-membered ring, and it has a molecular formula of C13H17ClN2. CDZ has been studied as a potential drug candidate due to its interesting structure and its ability to interact with biological systems.

Scientific Research Applications

Nanozyme for Drug-Drug Interaction Studies

Emerging as a cost-effective and robust enzyme mimic, nanozymes have drawn significant interest in various fields. The Fe-N-C nanozyme, with a heme-like Fe-Nx coordination active center, exhibits both accelerated and inhibited biocatalytic activities . Specifically, it demonstrates superior cytochrome P450 (CYP)-like biocatalytic activity. Researchers have explored its potential as a replacement for drug dosing guidance and outcome prediction. When co-existing with other foods and drugs, the Fe-N-C nanozyme exhibits a trend of inhibition similar to CYP, making it valuable for studying drug interactions .

Biomedical Imaging

Nanozymes can be functionalized for imaging purposes. Fe-N-C nanozymes, when combined with appropriate probes, could enhance imaging techniques like magnetic resonance imaging (MRI) or fluorescence imaging. Their biocompatibility and stability are advantageous for in vivo imaging .

properties

IUPAC Name

(1R,4R)-2-[(3-chlorophenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2/c13-10-3-1-2-9(4-10)7-15-8-11-5-12(15)6-14-11/h1-4,11-12,14H,5-8H2/t11-,12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRHUANWOGPQCIS-VXGBXAGGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CNC1CN2CC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2CN[C@H]1CN2CC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,4R)-2-[(3-chlorophenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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